Magnesium, bromo[2-(phenylmethoxy)phenyl]-
Overview
Description
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is an organomagnesium compound with the molecular formula C13H11BrMgO. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is typically prepared by the reaction of 2-(phenylmethoxy)bromobenzene with magnesium metal in the presence of a coordinating solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is usually initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H4(OCH2Ph)Br+Mg→C6H4(OCH2Ph)MgBr
Industrial Production Methods
In an industrial setting, the preparation of magnesium, bromo[2-(phenylmethoxy)phenyl]- follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is often supplied as a solution in THF or diethyl ether to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[2-(phenylmethoxy)phenyl]- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Substitutes halides in the presence of a suitable catalyst.
Electrophiles: Couples with electrophiles such as alkyl halides and aryl halides to form new carbon-carbon bonds.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials.
Chemical Biology: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of magnesium, bromo[2-(phenylmethoxy)phenyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom coordinates with the solvent, stabilizing the reactive intermediate and facilitating the reaction. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the phenylmethoxy group.
2-Benzyloxyphenylmagnesium Bromide: Similar structure but with different substituents affecting its reactivity.
Methylmagnesium Chloride: A simpler Grignard reagent with different applications.
Uniqueness
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it particularly useful for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVIUIJRSBHYEZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328000-16-4 | |
Record name | 2-Benzyloxyphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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